
Rhodium--vanadium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium–vanadium (1/1) is a compound formed by the combination of rhodium and vanadium in equal proportions. Both rhodium and vanadium are transition metals known for their unique chemical properties and applications. Rhodium is renowned for its catalytic properties and resistance to corrosion, while vanadium is known for its multiple oxidation states and use in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rhodium–vanadium (1/1) can involve several synthetic routes, including:
Chemical Vapor Deposition (CVD): This method involves the deposition of rhodium and vanadium onto a substrate through the vapor phase.
Sol-Gel Method: This technique involves the transition of a solution into a solid gel phase, allowing for the formation of rhodium–vanadium compounds.
Electrospinning: A method used to create nanofibers of rhodium–vanadium by applying a high voltage to a polymer solution containing the metals.
Industrial Production Methods: Industrial production of rhodium–vanadium (1/1) often involves high-temperature processes and the use of vanadium oxides as precursors. The sol-gel method and chemical vapor deposition are commonly employed due to their ability to produce high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium–vanadium (1/1) undergoes various chemical reactions, including:
Oxidation: Both rhodium and vanadium can exist in multiple oxidation states, allowing for redox reactions.
Substitution: The compound can undergo substitution reactions where ligands or atoms are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used.
Reducing Agents: Zinc and hydrogen gas are typical reducing agents.
Reaction Conditions: Reactions often occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadium oxides, while reduction can produce lower oxidation state vanadium compounds .
Applications De Recherche Scientifique
Rhodium–vanadium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to undergo redox reactions.
Mécanisme D'action
The mechanism of action of rhodium–vanadium (1/1) involves its interaction with various molecular targets:
Molecular Targets: DNA, RNA, protein kinases, and other biomolecules.
Pathways Involved: The compound can inhibit DNA replication, interact with protein kinases, and modulate signaling pathways.
Therapeutic Effects: Rhodium complexes, in particular, have shown promising anticancer properties by binding to DNA and inhibiting its replication.
Comparaison Avec Des Composés Similaires
Rhodium–vanadium (1/1) can be compared with other similar compounds:
Similar Compounds: Vanadium oxides, rhodium complexes, and other transition metal compounds.
Propriétés
Numéro CAS |
62997-22-2 |
|---|---|
Formule moléculaire |
RhV |
Poids moléculaire |
153.8470 g/mol |
Nom IUPAC |
rhodium;vanadium |
InChI |
InChI=1S/Rh.V |
Clé InChI |
CQJFSGHLNFVVNS-UHFFFAOYSA-N |
SMILES canonique |
[V].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


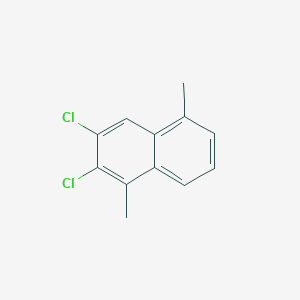
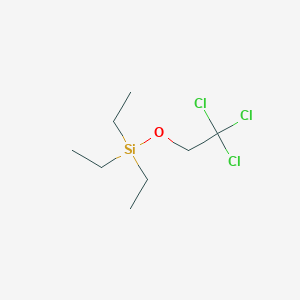
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
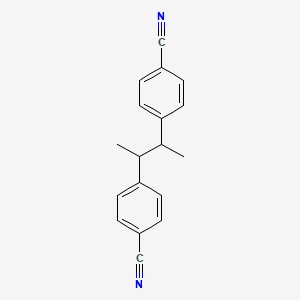


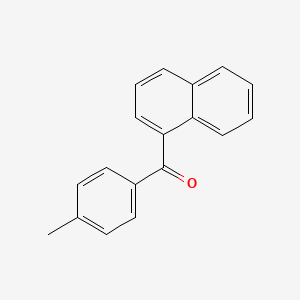
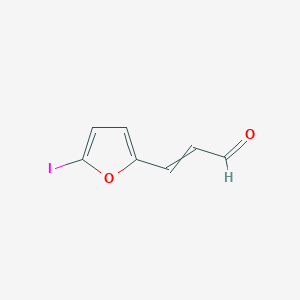
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
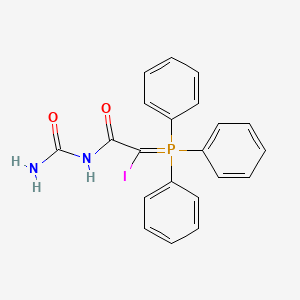
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
